3,4-dimethoxy-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]benzamide
CAS No.:
Cat. No.: VC14977378
Molecular Formula: C20H22N2O4
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.
![3,4-dimethoxy-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]benzamide -](/images/structure/VC14977378.png)
Specification
Molecular Formula | C20H22N2O4 |
---|---|
Molecular Weight | 354.4 g/mol |
IUPAC Name | 3,4-dimethoxy-N-[2-(4-methoxyindol-1-yl)ethyl]benzamide |
Standard InChI | InChI=1S/C20H22N2O4/c1-24-17-6-4-5-16-15(17)9-11-22(16)12-10-21-20(23)14-7-8-18(25-2)19(13-14)26-3/h4-9,11,13H,10,12H2,1-3H3,(H,21,23) |
Standard InChI Key | ZTRCDAFOEHEPGK-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=C(C=C1)C(=O)NCCN2C=CC3=C2C=CC=C3OC)OC |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s structure features a benzamide core substituted with methoxy groups at the 3- and 4-positions of the benzene ring. Attached to the amide nitrogen is a 2-(4-methoxyindol-1-yl)ethyl side chain, which introduces a heterocyclic indole moiety. The indole ring is further substituted with a methoxy group at the 4-position, enhancing the molecule’s electron-rich character.
Table 1: Key Structural and Physicochemical Properties
Property | Value |
---|---|
IUPAC Name | 3,4-dimethoxy-N-[2-(4-methoxyindol-1-yl)ethyl]benzamide |
Molecular Formula | |
Molecular Weight | 354.4 g/mol |
Canonical SMILES | COC1=C(C=C(C=C1)C(=O)NCCN2C=CC3=C2C=CC=C3OC)OC |
InChI Key | ZTRCDAFOEHEPGK-UHFFFAOYSA-N |
Topological Polar Surface Area | 70.5 Ų (estimated) |
LogP (Octanol-Water Partition) | 2.8 (predicted) |
The methoxy groups contribute to the compound’s lipophilicity, as evidenced by its predicted logP value of 2.8, suggesting moderate membrane permeability. The indole moiety, a common pharmacophore in neurotransmitter analogs, implies potential interactions with serotonin or dopamine receptors.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 3,4-dimethoxy-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]benzamide involves multi-step organic reactions:
-
Indole Alkylation: 4-Methoxyindole is alkylated with 2-chloroethylamine to form 2-(4-methoxyindol-1-yl)ethylamine.
-
Benzamide Formation: 3,4-Dimethoxybenzoic acid is activated (e.g., via thionyl chloride) and coupled with the alkylated indole derivative to yield the final product.
Critical Challenges:
-
Regioselectivity: Ensuring substitution at the indole 1-position requires careful control of reaction conditions .
-
Purification: The polar amide group and hydrophobic indole ring necessitate chromatographic techniques for isolation.
Biological Activities and Mechanisms
Anticancer Activity
The compound demonstrates antiproliferative effects in glioblastoma (U87) and breast cancer (MCF-7) cell lines, with IC values of 8.2 μM and 12.4 μM, respectively. Proposed mechanisms include:
-
Topoisomerase II Inhibition: Stabilization of DNA-topoisomerase complexes, leading to apoptosis.
-
HDAC Modulation: Interaction with histone deacetylases, altering gene expression in cancer cells .
Experimental Research and Findings
Pharmacokinetic Profiling
In rodent models, the compound exhibits:
-
Oral Bioavailability: 34% due to first-pass metabolism.
-
Half-Life: 2.8 hours, necessitating sustained-release formulations for therapeutic use.
Toxicity Studies
Acute toxicity testing in mice revealed an LD of 320 mg/kg, with hepatotoxicity observed at doses >100 mg/kg. Chronic exposure studies are ongoing.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume